molecular formula C20H24N10O13P2 B593676 Cyclic guanosine monophosphate-adenosine monophosphate CAS No. 1441190-66-4

Cyclic guanosine monophosphate-adenosine monophosphate

Número de catálogo B593676
Número CAS: 1441190-66-4
Peso molecular: 674.4
Clave InChI: XRILCFTWUCUKJR-INFSMZHSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) is the first cyclic di-nucleotide found in metazoa . In mammalian cells, cGAMP is synthesized by cyclic GMP-AMP synthase (cGAS) from ATP and GTP upon cytosolic DNA stimulation .


Synthesis Analysis

CGAMP is synthesized by the enzyme cGAS from ATP and GTP upon cytosolic DNA stimulation . The cGAS enzyme plays a central role in the detection of a wide range of cytosolic DNA ligands from self and non-self origins .


Molecular Structure Analysis

The molecular structure of cGAMP contains mixed phosphodiester linkages, with one between 2’-OH of GMP and 5’-phosphate of AMP and the other between 3’-OH of AMP and 5’-phosphate of GMP .


Chemical Reactions Analysis

Upon nucleic acid binding, cGAS synthesizes cGAMP, a second messenger mediating the activation of the STING signaling pathway . This functional conservation of the cGAS-STING pathway during evolution highlights its importance in host cellular surveillance against pathogen infections .


Physical And Chemical Properties Analysis

The chemical formula of cGAMP is C20H24N10O13P2 and it has a molar mass of 674.417 g·mol−1 . The data provided are for materials in their standard state (at 25 °C [77 °F], 100 kPa) .

Aplicaciones Científicas De Investigación

Cardiovascular Diseases

cGAMP is involved in the development of several cardiovascular diseases (CVDs). It acts through the cGAS-STING signaling pathway, which is an essential component of the innate immune system. This pathway is activated by DNA fragments released into the cytoplasm, which are sensed by the sensor cGAS, leading to immune responses. Studies suggest that inhibiting the cGAS-STING pathway can significantly reduce myocardial hypertrophy and inflammatory cell infiltration, making it a potential therapeutic target for CVDs .

Immune System Regulation

The cGAS-STING pathway is crucial for the innate immune system’s response to ectopic DNA, which can lead to inflammatory responses. This pathway senses the DNA to activate interferon genes, which are integral to immunoinflammatory recognition signals. The regulation of this pathway is vital for understanding the pathogenesis of autoimmune diseases and could provide new therapeutic approaches .

Cancer Immunotherapy

cGAMP has garnered attention for its ability to up-regulate the innate immune response, which is beneficial for cancer immunotherapy. The activation of the cGAS-STING pathway can enhance the body’s ability to fight cancer by promoting the maturation of dendritic cells, cross-presentation of tumor antigens, and enhancing the response of antitumor cytotoxic T lymphocytes (CTLs) .

Nuclear Functions and Tumor Development

Apart from its role in immunity, cGAS and STING also play significant roles in nuclear functions and tumor development. The pathway’s involvement in these processes makes it an attractive target for identifying novel biomarkers and designing therapeutics for auto-inflammatory and autoimmune disorders, as well as infectious diseases and cancer .

Autoimmunity and Autoinflammatory Disorders

cGAMP synthase (cGAS) is a multifaceted platform for intracellular DNA sensing. Its activation leads to the production of cGAMP, which mediates the activation of the STING signaling pathway. This process is crucial for the development of novel biomarkers and therapeutics for auto-inflammatory and autoimmune disorders, providing a new vision for treatment strategies .

Therapeutic Screening Assays

The cGAS-STING pathway’s relevance in various diseases makes it a critical component for therapeutic screening assays. The pathway’s species specificity and its integration into therapeutic screening assays targeting cGAG and/or STING are essential for the development of new drugs .

Inflammatory Response and Cardiovascular Injury

Ectopic DNA-induced inflammatory responses are involved in several pathological processes, including cardiovascular injury. The cGAS-STING pathway’s role in enhancing autoimmunity and inflammatory response exacerbates cardiovascular injury, which underscores the need for interventions targeting this pathway to prevent DNA damage and reduce risks .

Direcciones Futuras

CGAS-STING is now considered as an attractive target to identify novel biomarkers and design therapeutics for auto-inflammatory and autoimmune disorders as well as infectious diseases and cancer . The advantages and limitations of in vivo models relevant for studying the cGAS-STING pathway will be discussed for the notion of species specificity and in the context of their integration into therapeutic screening assays targeting cGAG and/or STING .

Propiedades

IUPAC Name

2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRILCFTWUCUKJR-INFSMZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclic GMP-AMP

CAS RN

1441190-66-4
Record name 2′-Guanylic acid, adenylyl-(3′→5′)-, cyclic nucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1441190-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cgamp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441190664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'3'-CYCLIC GUANOSINE MONOPHOSPHATE-ADENOSINE MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/552Y49K43E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does cGAMP interact with its target, STING?

A1: cGAMP binds to the endoplasmic reticulum-resident protein STING (Stimulator of Interferon Genes). This binding induces a conformational change in STING, leading to its activation. [, , ]

Q2: What are the downstream effects of STING activation by cGAMP?

A2: Activated STING initiates a signaling cascade that ultimately leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. [, , ] These molecules play crucial roles in antiviral defense and antitumor immunity. [, , , ]

Q3: Beyond type I IFNs, what other signaling pathways are activated by cGAMP-STING?

A3: cGAMP-STING activation can trigger NF-κB signaling and autophagy. [] Studies utilizing STING mutants that specifically abrogate IRF3 activation while preserving NF-κB signaling or autophagy show that these interferon-independent functions contribute to antiviral and antitumor immunity. []

Q4: What is the role of cGAS in the context of cGAMP and STING?

A4: Cyclic Guanosine Monophosphate-Adenosine Monophosphate Synthase (cGAS) is a cytosolic DNA sensor. [, ] Upon recognizing cytosolic DNA, often indicative of pathogen invasion or cellular damage, cGAS synthesizes cGAMP from ATP and GTP. [, ] This cGAMP then acts as the second messenger to activate STING. [, ]

Q5: How does cGAMP contribute to antitumor immunity?

A5: cGAMP, through STING activation, plays a multifaceted role in antitumor immunity. It promotes the maturation of dendritic cells, essential for presenting tumor antigens to T cells. [, ] cGAMP-STING activation also induces the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment, leading to tumor cell killing. [, ] Furthermore, it can trigger pyroptosis, an inflammatory form of cell death, in tumor cells, further amplifying the immune response. []

Q6: Are there cell-type specific responses to cGAMP-STING activation?

A6: Yes, different cell types exhibit distinct responses to cGAMP-STING activation. For instance, while cGAMP-STING activation in dendritic cells promotes antitumor immunity, its activation in CD4+ T cells can lead to the development of type 1 regulatory T cells (Tr1) during malaria infection. [] These Tr1 cells, through the production of IL-10 and IFNγ, may contribute to the immunosuppressive environment that hinders parasite clearance. []

Q7: What is the molecular formula and weight of cGAMP?

A7: The molecular formula of cGAMP is C20H22N10O14P2, and its molecular weight is 672.42 g/mol.

Q8: Is there spectroscopic data available for cGAMP?

A8: While specific spectroscopic data is not provided in the provided research, cGAMP's structure is well-characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

A8: The provided research primarily focuses on the biological activity and therapeutic potential of cGAMP and its synthetic analogs within the context of immune stimulation. Information regarding material compatibility, catalytic properties, computational modeling, environmental impact, and other aspects you listed are not discussed in the provided research papers.

Q9: What is known about the stability of cGAMP?

A9: cGAMP is generally stable but can be degraded by enzymes like ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1). []

Q10: How is cGAMP formulated to improve its stability and delivery?

A10: Researchers are exploring various delivery systems for cGAMP, including:

  • Liposomes: Encapsulating cGAMP within liposomes improves its stability and cellular uptake. [, ]
  • Virus-like particles (VLPs): cGAMP-loaded VLPs enable targeted delivery to antigen-presenting cells, enhancing its therapeutic efficacy. []
  • Nanoparticles: Nanoparticles loaded with cGAMP and other agents like STING agonists show promise in boosting antitumor immunity. [, ]

A10: Specific SHE regulations regarding cGAMP are not discussed in the research provided. As with any pharmaceutical agent, adherence to relevant safety and ethical guidelines during research, development, and manufacturing is crucial.

Q11: How does the route of administration affect cGAMP efficacy?

A11: The route of cGAMP administration influences its efficacy. Intranasal administration of cGAMP-adjuvanted vaccines elicited strong mucosal and systemic immune responses, highlighting its potential for respiratory pathogens. [, ] Intratumoral injections of cGAMP-loaded nanoparticles showed promise in activating STING within the tumor microenvironment. []

Q12: What in vitro models are used to study cGAMP?

A12: Researchers utilize various cell lines, including primary human fibroblasts, peripheral blood mononuclear cells (PBMCs), and dendritic cells, to investigate the effects of cGAMP on immune responses. [, ]

Q13: What in vivo models are used to study cGAMP?

A13: Mouse models of cancer (e.g., melanoma, breast cancer), viral infections (e.g., HSV-1), and malaria have been instrumental in understanding the role of cGAMP in disease pathogenesis and its potential as a therapeutic target. [, , , , , ]

Q14: Are there any clinical trials investigating cGAMP?

A14: While the provided research doesn't mention specific clinical trials, the promising preclinical data suggests that cGAMP and its analogs are actively being explored for clinical translation, particularly in cancer immunotherapy.

Q15: Are there known resistance mechanisms to cGAMP-mediated immune activation?

A15: The research highlights potential mechanisms of resistance to cGAMP-mediated immunotherapy. Tumors may upregulate immune checkpoints like B7-H3 and S100A9, dampening the antitumor immune response despite STING activation. [] Targeting these checkpoints in conjunction with cGAMP-based therapies may be necessary to overcome resistance.

Q16: What are the challenges and strategies for delivering cGAMP to its target?

A16: Delivering cGAMP to its intracellular target, STING, presents challenges. Researchers are actively developing strategies to overcome these limitations:

    A16: The research highlights potential biomarkers for monitoring the efficacy of cGAMP-based therapies. Upregulation of interferon-stimulated genes (ISGs) following cGAMP administration could serve as an indicator of STING pathway activation. [, ] Additionally, monitoring changes in the tumor microenvironment, such as increased infiltration of CD8+ T cells, could provide insights into treatment response.

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.